

Comprehensive Technical Guide to Emeguisin B: Chemistry, Bioactivity, and Therapeutic Potential

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Compound Focus: Emeguisin B

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Introduction and Executive Summary

Emeguisin B is a specialized fungal **depsidone**, a class of polycyclic aromatic compounds characterized by two monocyclic aromatic units linked by both an ester bond and an ether bond, forming a rigid tricyclic system. This compound belongs to the "**mixed**" series of **depsidones** and is part of a growing family of fungal natural products gaining significant attention for their diverse bioactivities and potential therapeutic applications. First identified from fungi in the *Emericella/Aspergillus* group, recent research has expanded its known natural sources and revealed promising **antioxidant and anticancer properties** through advanced analytical techniques and molecular docking studies.

The compound's significance stems from its structural complexity and observed biological activities, positioning it as a potential lead compound for drug development. Recent investigations utilizing **UHPLC/Q-TOF-MS/MS** have tentatively identified **emeguisin B** in medicinal mushrooms like *Ganoderma lucidum*, significantly broadening its potential availability and research interest. This technical whitepaper provides a comprehensive scientific overview of **emeguisin B**, covering its chemical properties, natural sources, quantified bioactivities, research methodologies, and potential mechanisms of action for researchers and drug development professionals.

Chemical Structure and Properties

Emeguisin B possesses a complex molecular architecture characteristic of depsidones, with the following definitive chemical specifications:

- **Chemical Formula:** $C_{24}H_{25}ClO_5$ [1]
- **Average Molecular Weight:** 428.91 g/mol [1]
- **Monoisotopic Mass:** 428.1390516 g/mol [1]
- **IUPAC Name:** 4,12-bis(but-2-en-2-yl)-5-chloro-6-hydroxy-14-methoxy-7,15-dimethyl-2,9-dioxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-10-one [1]

The structure features the characteristic **depsidone core** (11H-dibenzo[b,e][1,4]dioxepin-11-one) with specific substituents that influence its physicochemical properties and biological activity. The presence of a **chlorine atom** at position 5, **hydroxy group** at position 6, and **methoxy group** at position 14 contribute to its polarity and hydrogen-bonding capacity, while the **bis(but-2-en-2-yl)** substituents enhance lipophilicity [1].

Table 1: Predicted Physicochemical Properties of **Emeguisin B**

Property	Value	Source/Method
Water Solubility	0.001 g/L	ALOGPS [1]
logP	6.32	ALOGPS [1]
logP	6.98	ChemAxon [1]
pKa (Strongest Acidic)	8.13	ChemAxon [1]
pKa (Strongest Basic)	-3.8	ChemAxon [1]
Polar Surface Area	64.99 Å ²	ChemAxon [1]
Hydrogen Bond Donor Count	1	ChemAxon [1]
Hydrogen Bond Acceptor Count	3	ChemAxon [1]
Rotatable Bond Count	3	ChemAxon [1]

These properties indicate **emeguisin B** is a **highly lipophilic, weakly acidic** compound with limited water solubility—characteristics that influence its extraction, isolation, and potential bioavailability profiles. The relatively high logP value suggests significant membrane permeability but may pose formulation challenges for therapeutic applications.

Natural Sources and Producing Organisms

Emeguisin B is produced by specific fungal species, primarily within the *Aspergillus* genus:

- **Primary Source:** *Emericella unguis* (teleomorph of *Aspergillus unguis*) [1] [2]
- **Novel Source:** *Ganoderma lucidum* (Reishi mushroom) - tentatively identified via UHPLC/Q-TOF-MS/MS [3] [4] [5]

Aspergillus unguis belongs to the *Aspergillus* section *Nidulantes* and has been isolated from diverse environments including **soils, lichens, and marine organisms** such as jellyfish and sponges [6] [7]. This fungus demonstrates remarkable metabolic versatility and responds well to the "**One Strain Many Compounds**" (OSMAC) strategy, where manipulation of cultivation conditions (media composition, salinity, carbon/nitrogen sources) can modulate secondary metabolite production [6] [7].

The recent tentative identification of **emeguisin B** in *Ganoderma lucidum* represents a significant expansion of its known natural occurrence, suggesting depsidone production may be more widespread among medicinal mushrooms than previously recognized [3] [4]. This finding is particularly valuable for exploring sustainable production sources beyond traditional laboratory fermentation.

Reported Biological Activities and Potential Mechanisms

Bioactivity Profile

Emeguisin B demonstrates several biologically relevant activities with potential therapeutic implications:

- **Anticancer Potential:** Tentatively identified in *Ganoderma lucidum* ethyl acetate extracts demonstrating cytotoxicity against multiple cancer cell lines [3] [4] [5]

- **Antioxidant Activity:** Contributes to the free radical scavenging capacity of *G. lucidum* extracts (DPPH assay) [4] [5]
- **Structural Similarity to Bioactive Depsidones:** Shares structural features with depsidones known to exhibit antimicrobial, antiparasitic, and enzyme inhibitory activities [6] [8]

Quantitative Cytotoxicity Data

Table 2: Cytotoxicity of *Ganoderma lucidum* Ethyl Acetate Extract Containing **Emeguisin B**

Cell Line	Cell Type	IC ₅₀ /CC ₅₀ (µg/mL)	Experimental Details
HepG2	Human hepatocellular carcinoma	85.49 ± 3.04	MTT assay [4] [5]
HCT116	Human colorectal carcinoma	104.74 ± 4.73	MTT assay [4] [5]
MCF7	Human breast adenocarcinoma	104.43 ± 4.21	MTT assay [4] [5]
A549	Human lung adenocarcinoma	95.47 ± 4.02	MTT assay [4] [5]
Vero	African green monkey kidney (normal)	121.33 ± 5.06	MTT assay [4] [5]

The observed **selectivity index** (ratio of normal to cancer cell toxicity) suggests promising selective cytotoxicity against cancer cells, though further purification and compound-specific studies are needed to confirm **emeguisin B**'s individual contribution to this activity.

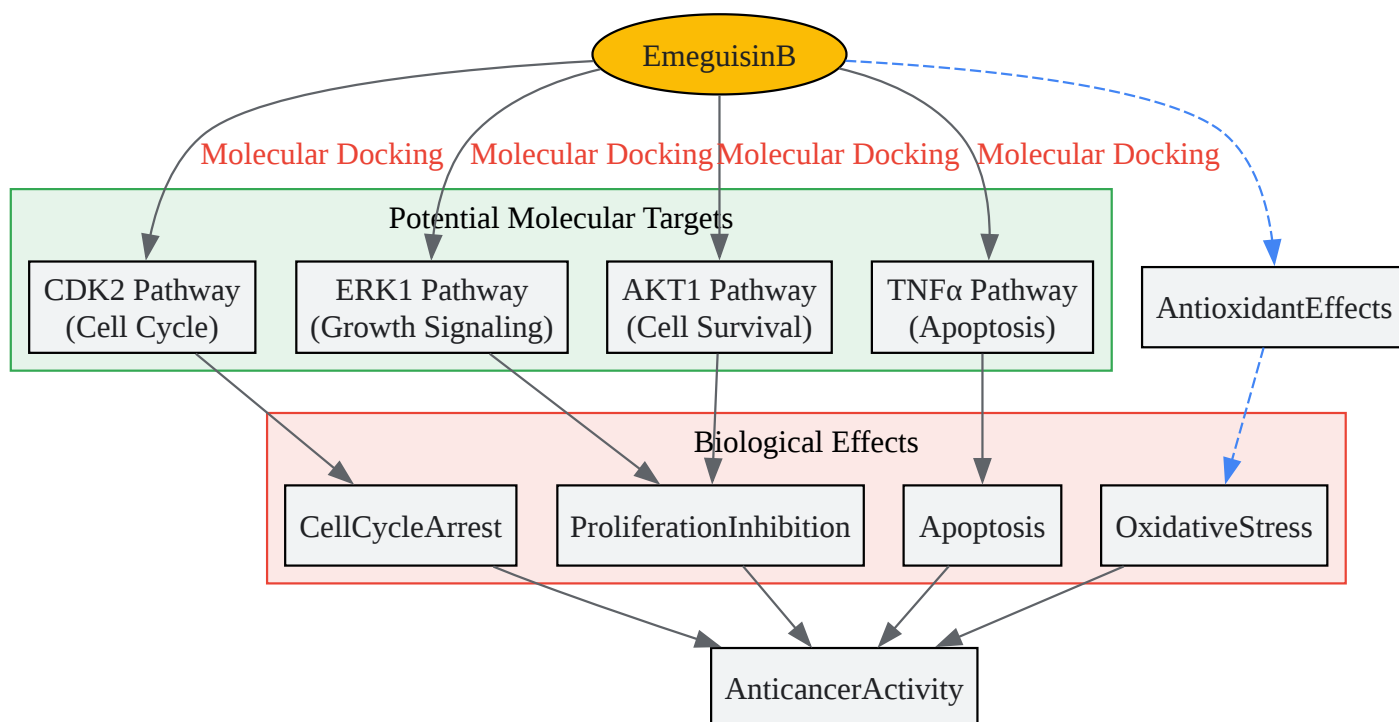
Molecular Docking and Potential Mechanisms

Molecular docking studies of depsidones identified in *G. lucidum*, including **emeguisin B**, reveal strong binding affinities to cancer-related protein targets:

- **AKT1** (Serine/threonine-protein kinase): Key regulator of cell survival and proliferation pathways [3] [5]
- **CDK2** (Cyclin-dependent kinase 2): Critical for cell cycle progression, particularly G1/S transition [3] [5]
- **ERK1** (Extracellular signal-regulated kinase 1): Component of MAPK signaling cascade regulating cell growth and differentiation [3] [5]

- **TNF α** (Tumor necrosis factor alpha): Pro-inflammatory cytokine involved in apoptosis and inflammation [3] [5]

These computational predictions suggest potential mechanisms through which **emeguisin B** may exert anticancer effects, including **cell cycle arrest, induction of apoptosis, and modulation of survival signaling pathways**.



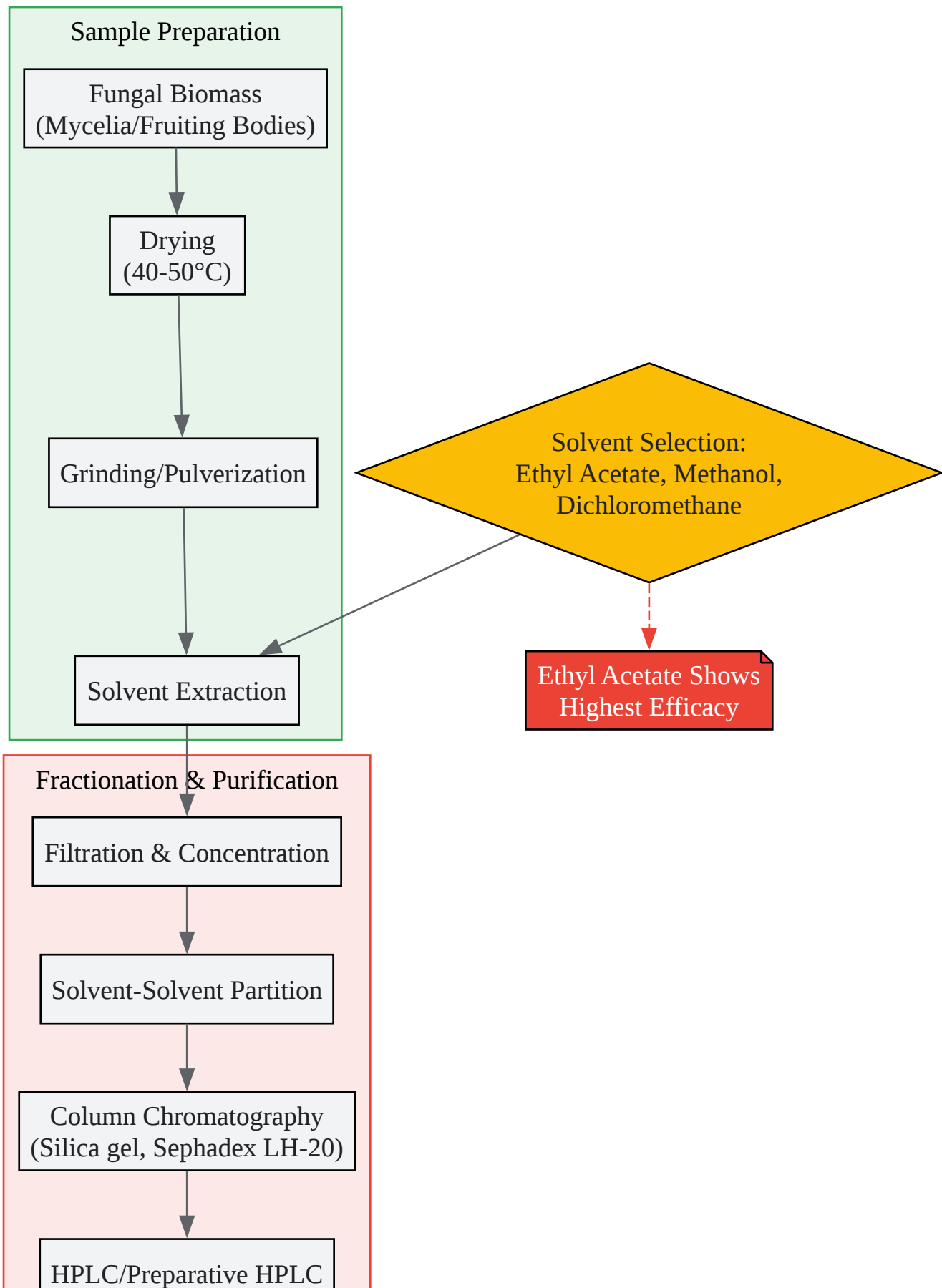
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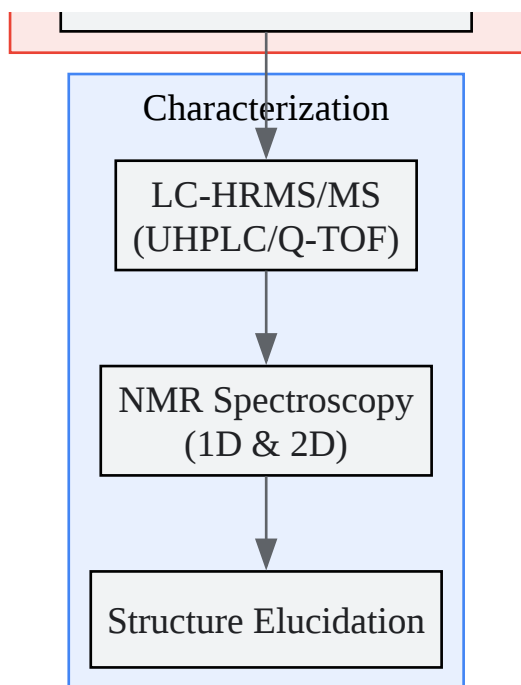
Potential mechanisms of action for **emeguisin B** based on molecular docking studies

Experimental Protocols and Research Methodologies

Extraction and Isolation

Successful isolation of **emeguisin B** and related depsidones typically follows this workflow:





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*Experimental workflow for extraction, isolation, and characterization of **emeguisin B***

Key Extraction Protocol [4] [5]:

- **Raw Material Preparation:** Dried fungal biomass (mycelia or fruiting bodies) ground to fine powder
- **Extraction:** Sequential solvent extraction using solvents of increasing polarity (petroleum ether → ethyl acetate → n-butanol → methanol)
- **Optimal Solvent:** Ethyl acetate demonstrates highest efficacy for depsidone extraction
- **Concentration:** Rotary evaporation under reduced pressure at 40°C

Purification Methodology [4] [5]:

- **Initial Fractionation:** Vacuum liquid chromatography (VLC) or flash chromatography on silica gel
- **Further Separation:** Gel filtration chromatography (Sephadex LH-20)
- **Final Purification:** Preparative HPLC with C18 column and acetonitrile-water mobile phase
- **Monitoring:** TLC and analytical HPLC with UV detection (254-280 nm)

Analytical Characterization

UHPLC/Q-TOF-MS/MS Conditions (for tentative identification) [3] [4]:

- **Column:** Reverse-phase C18 (2.1 × 100 mm, 1.8 μm)

- **Mobile Phase:** Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
- **Flow Rate:** 0.3 mL/min
- **Detection:** High-resolution negative ion mode with data-dependent MS/MS
- **Identification:** Based on accurate mass measurement, isotopic pattern, and characteristic fragmentation patterns

NMR Spectroscopy (for structural elucidation) [1] [2]:

- **Comprehensive 1D and 2D NMR:** (¹H), (¹³C), COSY, HSQC, HMBC, NOESY
- **Solvent:** Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
- **Key Structural Features:** Aromatic proton patterns, ester carbonyl signal, ether linkage confirmation through HMBC correlations

Bioactivity Assessment

Cytotoxicity Screening Protocol [4] [5]:

- **Cell Lines:** Human cancer cell lines (HepG2, HCT116, MCF7, A549) and normal control (Vero)
- **Assay Method:** MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- **Incubation:** 72-hour exposure to serial dilutions of extracts or pure compounds
- **Analysis:** IC₅₀ calculation using nonlinear regression

Antioxidant Activity Assessment [4] [5]:

- **Method:** DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay
- **Incubation:** 30 minutes in dark conditions
- **Measurement:** Absorbance at 517 nm
- **Calculation:** IC₅₀ values compared to ascorbic acid standard

Molecular Docking Methodology [3] [5]:

- **Protein Preparation:** Crystal structures from Protein Data Bank (PDB)
- **Ligand Preparation:** Energy minimization and conformational analysis
- **Docking Software:** AutoDock Vina or similar molecular docking programs
- **Validation:** Redocking of native ligands to validate protocols

Research Gaps and Future Directions

Despite promising preliminary data, significant research gaps remain:

- **Compound-Specific Bioactivity:** Most reported activities are for extracts containing **emeguisin B**; purified compound studies are needed [3] [4]
- **In Vivo Validation:** Lack of animal model studies to confirm efficacy and safety
- **Structure-Activity Relationships:** Limited understanding of how structural modifications affect bioactivity
- **Biosynthetic Pathway:** Unknown biosynthetic route and genetic regulation
- **Optimized Production:** Need for yield improvement through metabolic engineering or cultivation optimization
- **Formulation Strategies:** Development of delivery systems to overcome solubility limitations

Future research should prioritize isolation and purification of **emeguisin B** in sufficient quantities for comprehensive biological evaluation, investigation of its molecular mechanisms using genetic approaches, and development of synthetic or semi-synthetic analogs to explore structure-activity relationships and optimize pharmaceutical properties.

Conclusion

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